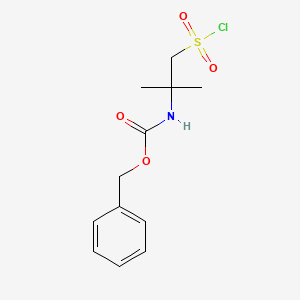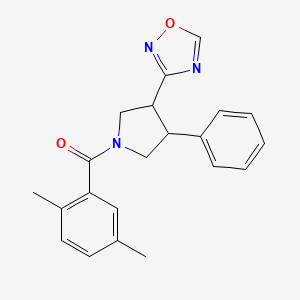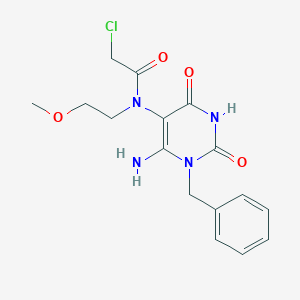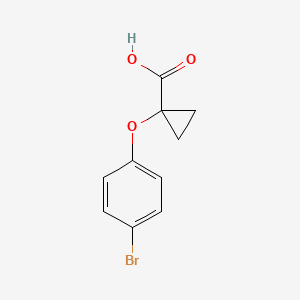![molecular formula C13H17N3O3 B2389964 N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2189307-98-8](/img/structure/B2389964.png)
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide is a chemical compound with potential applications in scientific research. It is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of cell differentiation, making HDAC inhibitors a promising class of anticancer drugs.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibitors can also affect the acetylation of non-histone proteins, such as transcription factors, leading to changes in gene expression. The exact mechanism of action of MS-275 is still under investigation, but it is believed to involve the selective inhibition of class I HDACs.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, MS-275 has been shown to have anti-inflammatory effects, as well as potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. MS-275 has also been shown to affect the expression of genes involved in metabolism and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide in lab experiments is its specificity for class I HDACs, which allows for selective inhibition of these enzymes. MS-275 is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, one limitation of using MS-275 is its potential toxicity, especially at high doses. MS-275 has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide. One area of research is the development of more potent and selective HDAC inhibitors, which can improve the efficacy and safety of these drugs. Another area of research is the investigation of the role of HDAC inhibitors in epigenetic regulation and gene expression. MS-275 has also been shown to have potential applications in other diseases, such as autoimmune diseases and viral infections, which can be explored further. Overall, the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide and other HDAC inhibitors has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves several steps. One common method is the reaction of ethyl 2-bromo-2-propenoate with 5-methyl-3-pyridinamine in the presence of a base, followed by the addition of ethyl 2-amino-4-oxobutanoate and a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with ethyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential applications in cancer research. HDAC inhibitors such as MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, lung, and colon cancer. MS-275 has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-12(18)16(5-2)8-11(17)15-10-6-9(3)13(19)14-7-10/h4,6-7H,1,5,8H2,2-3H3,(H,14,19)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJMPWHBQRCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CNC(=O)C(=C1)C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)
![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)



![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)
